3,4-Difluoroaniline

Description

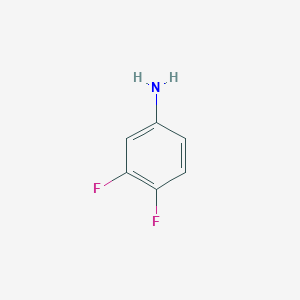

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNUZKSSQHTNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191945 | |

| Record name | Benzenamine, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3863-11-4 | |

| Record name | 3,4-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3863-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3863-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Difluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MC3Z4TRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoroaniline, a halogenated aromatic amine, is a pivotal building block in modern synthetic chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, safety and handling protocols, common applications, and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a versatile chemical intermediate with the CAS number 3863-11-4.[1][2][3] It typically appears as a light yellow to yellow powder or liquid, depending on the ambient temperature.[1][2] The presence of fluorine atoms significantly influences its reactivity and solubility, making it a crucial component in the synthesis of complex organic molecules.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3863-11-4 | [1][2][3][5] |

| Molecular Formula | C₆H₅F₂N | [1][2][3] |

| Molecular Weight | 129.11 g/mol | [1][3][5] |

| Appearance | Light yellow to yellow powder or lump; clear yellow to straw liquid after melting | [1][2][6] |

| Melting Point | 22 °C | [1][2] |

| Boiling Point | 77 °C at 7 mmHg | [1][5][6][7] |

| Density | 1.302 g/mL at 25 °C | [2][5][6][7] |

| Refractive Index | n20/D 1.513 | [2][5][6][7] |

| Flash Point | 85 °C (185 °F) - closed cup | [2][5] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4-Difluorobenzenamine, Aniline, 3,4-difluoro- | [3][4][8] |

| InChI | InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | [3][7] |

| InChIKey | AXNUZKSSQHTNPZ-UHFFFAOYSA-N | [3][7] |

| SMILES | Nc1ccc(F)c(F)c1 | [7] |

| EC Number | 223-381-7 | [3][5] |

| PubChem CID | 77469 | [1][3] |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a fume hood.[9]

Table 3: GHS Hazard and Precautionary Statements for this compound

| Classification | Code | Statement | Reference |

| Hazard Statements | H302 | Harmful if swallowed | [3][5] |

| H315 | Causes skin irritation | [3][5] | |

| H319 | Causes serious eye irritation | [3][5] | |

| H332 | Harmful if inhaled | [3][9] | |

| H335 | May cause respiratory irritation | [5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [5][9] |

| P270 | Do not eat, drink or smoke when using this product | [5][9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [10] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [9] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [9] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5] |

Applications in Research and Development

The presence of fluorine atoms in this compound enhances the metabolic stability and binding affinity of molecules, making it a sought-after intermediate in drug discovery and agrochemical synthesis.

-

Pharmaceuticals: It serves as a crucial starting material for the synthesis of various pharmaceuticals, particularly quinolone antibacterials and drugs targeting neurological disorders.[1][11]

-

Agrochemicals: This compound is utilized in the formulation of potent herbicides and fungicides, contributing to improved crop protection.[1]

-

Dyes and Pigments: this compound is a key component in the manufacturing of certain dyes, imparting desirable properties to the final products.[1][4]

-

Materials Science: It is explored in the development of advanced fluorinated polymers and coatings with enhanced chemical resistance and durability.[1][4]

Experimental Protocols

Synthesis of this compound from 3,4-Difluoronitrobenzene

A common laboratory-scale synthesis involves the reduction of 3,4-difluoronitrobenzene.

Materials:

-

3,4-difluoronitrobenzene

-

Toluene

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Autoclave

-

Filtration apparatus (e.g., Hyflow bed)

-

Rotary evaporator

Procedure:

-

Charge an autoclave with 200.0 g of 3,4-difluoronitrobenzene, 600.0 mL of toluene, and 12.0 g of Pd/C catalyst at a temperature between 25 °C and 35 °C.[6]

-

Introduce hydrogen gas into the reaction system, maintaining a pressure between 2.0 and 6.0 kg/cm ².

-

Conduct the reaction at 25 °C to 35 °C for 3 to 4 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.[6]

-

Upon completion, depressurize the autoclave and unload the reaction mixture.

-

Filter the mixture through a Hyflow bed and wash the filter cake with 200.0 mL of toluene.[6]

-

Collect the filtrate and remove the solvent by vacuum distillation at a temperature below 50 °C to yield crude this compound.[6]

-

The purity of the final product can be assessed by high-performance liquid chromatography (HPLC).[6]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| ¹H NMR | Spectral data available in CDCl₃ solution. | [12][13] |

| ¹³C NMR | Chemical shifts recorded in CDCl₃ solution. | [12] |

| FT-IR | Spectra recorded in the 4000–400 cm⁻¹ region. | [12] |

| FT-Raman | Spectra recorded in the 3500–10 cm⁻¹ region. | [12] |

| Mass Spectrometry (GC-MS) | Fragmentation patterns have been analyzed. | [3][12] |

| UV-Vis | Absorption spectra recorded in ethanol (B145695) and water in the 200-400 nm range. | [12] |

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for spectroscopic analysis.

Biological Degradation

Research has shown that this compound can be degraded by certain microorganisms under aerobic conditions. For instance, Pseudomonas fluorescens has been shown to degrade this compound, a process that involves defluorination and cleavage of the aromatic ring.[14][15] Such studies are crucial for understanding the environmental fate of this and similar halogenated compounds.

Conclusion

This compound is a compound of significant interest in both academic research and industrial applications. Its synthesis, reactivity, and incorporation into larger molecules are well-documented. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the development of novel pharmaceuticals, agrochemicals, and materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 3863-11-4: this compound | CymitQuimica [cymitquimica.com]

- 5. 3,4-ジフルオロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 3863-11-4 [chemicalbook.com]

- 7. This compound 99 3863-11-4 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 3863-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound(3863-11-4) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound 99 3863-11-4 [sigmaaldrich.com]

An In-depth Technical Guide to 3,4-Difluoroaniline: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Difluoroaniline, a key fluorinated aromatic amine intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its molecular structure, physicochemical properties, and established synthetic protocols. Furthermore, it outlines its significant role as a building block in the development of quinolone-based antibacterial agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Molecular Structure and Weight

This compound is an organic compound featuring a benzene (B151609) ring substituted with an amino group (-NH₂) and two fluorine atoms at the 3 and 4 positions.[1] Its molecular structure imparts unique chemical properties, including enhanced stability due to the strong carbon-fluorine bonds, while maintaining the reactivity characteristic of primary aromatic amines.[1]

The fundamental properties of this compound are summarized below:

-

Molecular Formula: C₆H₅F₂N[2]

-

Molecular Weight: 129.11 g/mol [2]

-

CAS Number: 3863-11-4

-

Canonical SMILES: C1=CC(=C(C=C1N)F)F

-

InChI Key: AXNUZKSSQHTNPZ-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The quantitative data for this compound are compiled in the table below, providing a ready reference for its physical and chemical characteristics.

| Property | Value | Reference(s) |

| Physical State | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 22 °C | |

| Boiling Point | 77 °C at 7 mmHg | [3] |

| Density | 1.302 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.513 | |

| Flash Point | 85 °C (closed cup) | |

| Water Solubility | Sparingly soluble | [1] |

| LogP (Octanol/Water) | 1.547 (Calculated) |

Experimental Protocols

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3,4-difluoronitrobenzene.

Protocol: Reduction of 3,4-Difluoronitrobenzene [3]

-

Reaction Setup: To a high-pressure autoclave, add 200.0 g of 3,4-difluoronitrobenzene, 600.0 mL of toluene, and 12.0 g of a Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation: Seal the autoclave and introduce hydrogen gas, maintaining a pressure between 2.0 and 6.0 kg/cm ². The reaction is conducted at a temperature of 25 °C to 35 °C for 3 to 4 hours with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, depressurize the autoclave and filter the reaction mixture through a celite bed to remove the catalyst. Wash the filter cake with 200.0 mL of toluene.

-

Isolation: Combine the filtrates and remove the solvent by vacuum distillation at a temperature below 50 °C to yield the crude this compound.

-

Purification: The crude product can be further purified by high-performance liquid chromatography (HPLC) if required.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for acquiring a ¹H NMR spectrum of this compound.

-

Sample Preparation: Accurately weigh approximately 5-20 mg of this compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform shimming of the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.

-

Acquisition: Set the appropriate acquisition parameters, including the number of scans and pulse sequence, and initiate the data collection.[4]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

A general protocol for obtaining an FT-IR spectrum of liquid this compound is provided below.

-

Sample Preparation: Place a small drop of neat this compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film between the plates.[5]

-

Data Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

-

Cleaning: After analysis, thoroughly clean the salt plates with a suitable solvent (e.g., methylene (B1212753) chloride followed by ethanol) to prevent contamination of subsequent samples.[5]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving this compound.

Caption: Synthetic workflow for this compound.

Caption: Application in quinolone synthesis.

Applications in Drug Development

This compound is a crucial starting material for the synthesis of quinolone antibacterials.[7] The difluoro-substituted phenyl ring is a common structural motif in many potent fluoroquinolone drugs. The synthetic pathway often involves the condensation of this compound with a malonic acid derivative, followed by cyclization and further functionalization to yield the final active pharmaceutical ingredient.[8][9] The presence of the fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of these antibiotics.

Safety Information

This compound is considered toxic upon inhalation, ingestion, or skin contact.[1] It can cause irritation to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, conferred by the fluorine substituents, make it an important intermediate in the production of a range of high-value chemicals, most notably in the pharmaceutical industry for the development of potent antibacterial agents. The information provided in this guide serves as a foundational resource for scientists and researchers working with this important compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3863-11-4 [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3,4-Difluoroaniline, a key intermediate in the pharmaceutical and chemical industries. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on providing robust experimental protocols for determining the solubility of this compound in various solvents. These methodologies, including gravimetric and spectrophotometric techniques, are presented to enable researchers to generate accurate and reproducible data essential for process development, formulation, and analytical method development. Additionally, this guide illustrates the role of this compound as a precursor in the synthesis of quinolone antibiotics, a critical application in drug development.

Introduction

This compound is an aromatic amine containing two fluorine atoms on the benzene (B151609) ring. This substitution pattern significantly influences its physicochemical properties, including its reactivity and solubility, making it a valuable building block in organic synthesis.[1] Its applications are prominent in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] A thorough understanding of its solubility in a range of solvents is paramount for its effective utilization in these fields, particularly in drug discovery and development where solubility directly impacts reaction kinetics, purification, and formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₂N | |

| Molecular Weight | 129.11 g/mol | |

| CAS Number | 3863-11-4 | |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 22 °C | [3] |

| Boiling Point | 77 °C at 7 mmHg | |

| Density | 1.302 g/mL at 25 °C | |

| Water Solubility (Calculated) | log10WS = -1.77 | [4] |

Solubility of this compound: A Data Gap

A comprehensive literature search reveals a notable absence of publicly available, quantitative experimental data on the solubility of this compound in a wide range of common organic solvents. While it is generally described as being soluble in polar solvents, specific numerical values are not well-documented.[2] The calculated water solubility suggests it is slightly soluble in water.[3]

To address this data gap, this guide provides detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The following table template is provided for the systematic recording of experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Toluene | 25 | |||

| Dichloromethane | 25 | |||

| Water | 25 | |||

| User-defined solvent |

Experimental Protocols for Solubility Determination

The following are established and reliable methods for determining the solubility of a solid or liquid compound in a solvent.

Gravimetric Method (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5] It is a direct and robust method suitable for a wide range of compounds and solvents.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask). The presence of undissolved solute is essential to ensure that the solution is saturated.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifugation or filtration can be used to separate the saturated solution from the excess solid. Care must be taken to maintain the constant temperature during this step.

-

Quantification: Accurately transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.

Spectrophotometric Method (UV-Vis or HPLC)

Spectrophotometric methods are indirect but often faster and more sensitive than the gravimetric method, particularly for compounds with low solubility. These methods rely on the Beer-Lambert law.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Alternatively, inject the standards into an HPLC system and record the peak areas. Plot a calibration curve of absorbance or peak area versus concentration.

-

Preparation of a Saturated Solution: Prepare a saturated solution of this compound and allow it to equilibrate as described in the gravimetric method (steps 1-3).

-

Dilution and Analysis: Accurately dilute a known volume of the clear, saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Measure the absorbance or peak area of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Logical Relationship: Synthesis of Quinolone Antibiotics

This compound is a key starting material for the synthesis of various quinolone antibiotics.[6] The following diagram illustrates a simplified, logical pathway for this synthesis.

Caption: Synthesis of a Quinolone Antibiotic Precursor.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3863-11-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3863-11-4 [chemicalbook.com]

- 4. This compound (CAS 3863-11-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 3,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melting and boiling points of 3,4-Difluoroaniline (CAS: 3863-11-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorinated structure enhances reactivity and solubility, making it a valuable building block in medicinal chemistry to improve the biological activity and stability of potential drug candidates.[1] This guide presents key physical data, detailed experimental protocols for property determination, and a visualization of its common synthesis pathway.

Core Physicochemical Data

This compound is a versatile compound that appears as a white or colorless to yellow powder, lump, or clear liquid, depending on the ambient temperature.[2] Its physical properties are critical for handling, reaction setup, and purification processes. The quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F₂N | [1][3] |

| Molecular Weight | 129.11 g/mol | [1][3] |

| Appearance | Light yellow to yellow powder to lump; clear liquid after melting | [1][2] |

| Melting Point | 22 °C | [1][2] |

| Boiling Point | 77 °C at 7 mmHg170 °C at 753 mmHg | [1][2][4][5] |

| Density | 1.302 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.513 | [2][4] |

Experimental Protocols for Determination of Melting and Boiling Points

The following sections detail standardized laboratory procedures for accurately determining the melting and boiling points of organic compounds like this compound. These methods are adapted from established protocols for similar organic solids and liquids.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid.[6] For a pure substance, this occurs over a narrow range, typically 0.5-1°C.[7] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[6]

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is placed on a clean, dry surface. The open end of a glass capillary tube (sealed at the other end) is pushed into the powder to load a sample.[6] The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm for uniform heating.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or concentrated H₂SO₄) or a calibrated digital melting point apparatus (e.g., Mel-Temp).[7][8][9]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6] Constant stirring of the heating bath is crucial to ensure a uniform temperature distribution.[6]

-

Data Recording: Two temperatures are recorded to define the melting range[7]:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample becomes a clear liquid. The reported melting point is the range from T1 to T2.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] Since this compound has a melting point near room temperature (22 °C), it can be gently warmed into its liquid state for this procedure.

Methodology: Small-Scale Capillary Inversion Method

-

Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into a small test tube (e.g., an ignition tube).

-

Apparatus Setup: A short capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.[9] The test tube is then attached to a thermometer, with the liquid sample level with the thermometer bulb. This assembly is immersed in a heating bath (Thiele tube with paraffin (B1166041) oil or similar).[9][10]

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[9]

-

Data Recording: The heat source is removed once a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[9] It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is highly pressure-dependent.

Synthesis Pathway Visualization

This compound is commonly synthesized via the catalytic reduction of 3,4-Difluoronitrobenzene.[2] This reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂).

Caption: Synthesis of this compound via catalytic reduction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 3863-11-4 [amp.chemicalbook.com]

- 3. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-二氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 3863-11-4 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of 3,4-Difluoroaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-Difluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₅F₂N) is an aromatic amine with two fluorine substituents on the benzene (B151609) ring. Its structure lends itself to a variety of spectroscopic characterization techniques, each providing unique insights into its molecular features.

| Property | Value |

| Molecular Formula | C₆H₅F₂N |

| Molecular Weight | 129.11 g/mol [1] |

| CAS Number | 3863-11-4[1] |

| Appearance | Colorless to light yellow solid or liquid[2] |

The primary spectroscopic methods for the analysis of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). A logical workflow for the comprehensive analysis of an unknown sample, presumed to be this compound, is depicted below.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the amine protons. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (H-H and H-F).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| [Insert Value] | [Insert Multiplicity] | [Insert J-values] | H-2 |

| [Insert Value] | [Insert Multiplicity] | [Insert J-values] | H-5 |

| [Insert Value] | [Insert Multiplicity] | [Insert J-values] | H-6 |

| [Insert Value] | broad singlet | - | -NH₂ |

| Note: Specific chemical shifts and coupling constants can be found in spectral databases such as ChemicalBook.[3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the fluorine and amine substituents. The carbon atoms directly bonded to fluorine will appear as doublets due to C-F coupling.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| [Insert Value] | [Insert J-value] | C-1 |

| [Insert Value] | [Insert J-value] | C-2 |

| [Insert Value] | [Insert J-value] | C-3 |

| [Insert Value] | [Insert J-value] | C-4 |

| [Insert Value] | [Insert J-value] | C-5 |

| [Insert Value] | [Insert J-value] | C-6 |

| Note: Specific chemical shifts can be found in spectral databases such as ChemicalBook[4] and PubChem.[1] |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.

Table 3: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -142.5 | F-3 or F-4 |

| -155.6 | F-3 or F-4 |

| Note: Data obtained from a study on the degradation of this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine group, C-N bond, C-F bonds, and the aromatic C-H and C=C bonds.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H stretch (asymmetric) | Primary Amine |

| 3300 - 3400 | N-H stretch (symmetric) | Primary Amine |

| 1600 - 1650 | N-H bend | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1500 - 1600 | C=C stretch | Aromatic Ring |

| 1250 - 1350 | C-N stretch | Aromatic Amine |

| 1100 - 1250 | C-F stretch | Aryl Fluoride |

| Note: A representative IR spectrum can be found on the NIST Chemistry WebBook[5] and in databases like ChemicalBook.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 129.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 129 | Molecular Ion (M⁺)[1] |

| 102 | [M - HCN]⁺ |

| 101 | [M - H₂CN]⁺ |

| Note: The fragmentation pattern of aromatic amines can be complex.[7] The mass spectrum is available in the NIST Mass Spectrometry Data Center.[1] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The position of the maximum absorption (λmax) is influenced by the aromatic system and its substituents. For halogenated anilines, the λmax is generally observed in the range of 280 - 320 nm in solvents like ethanol (B145695) or methanol.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and comparable spectroscopic data.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

¹⁹F NMR Acquisition:

-

If available, use a fluorine-capable probe.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the spectrum to an external standard like CFCl₃ (δ 0.0).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR-FTIR Protocol)

-

Sample Preparation: No specific sample preparation is needed for a liquid sample. For a solid, place a small amount directly on the ATR crystal.

-

Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and collect a background spectrum.

-

Sample Measurement: Place the this compound sample on the crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS Protocol)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Inter-technique Relationships

The different spectroscopic techniques provide complementary information that, when combined, allows for a full structural elucidation of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

By integrating the data from these diverse spectroscopic methods, researchers can confidently confirm the identity, purity, and structure of this compound, ensuring its suitability for downstream applications in drug development and other scientific endeavors.

References

- 1. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-二氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(3863-11-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(3863-11-4) 13C NMR spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(3863-11-4)IR [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-difluoroaniline. It covers spectral interpretation, predicted quantitative data, a comprehensive experimental protocol for data acquisition, and graphical models illustrating molecular structure and experimental workflow.

Spectral Interpretation and Data

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the amine (-NH₂) protons. The substitution pattern on the benzene (B151609) ring, featuring two electron-withdrawing fluorine atoms and one electron-donating amino group, dictates the chemical shifts and complex splitting patterns observed in the aromatic region (typically δ 6.5-7.5 ppm).

The molecule has three distinct aromatic protons: H-2, H-5, and H-6.

-

H-2 Proton: This proton is positioned ortho to the amino group and meta to the fluorine at C-3. It experiences coupling to H-6 (meta-coupling, ⁴JHH), H-5 (para-coupling, ⁵JHH, often negligible), the fluorine at C-3 (meta-coupling, ⁴JHF), and the fluorine at C-4 (para-coupling, ⁵JHF). This complex coupling results in a multiplet, often appearing as a doublet of triplets or a complex multiplet.

-

H-5 Proton: Situated ortho to the fluorine at C-4 and meta to the fluorine at C-3, this proton's signal is split by H-6 (ortho-coupling, ³JHH), the fluorine at C-4 (ortho-coupling, ³JHF), and the fluorine at C-3 (meta-coupling, ⁴JHF). This typically results in a complex multiplet, often approximated as a doublet of doublets of doublets (ddd).

-

H-6 Proton: This proton is ortho to both the amino group and the H-5 proton. It exhibits splitting from H-5 (ortho-coupling, ³JHH) and H-2 (meta-coupling, ⁴JHH). The influence of the adjacent fluorine atoms is minimal. The resulting signal is typically a doublet of doublets (dd).

-

Amine Protons (-NH₂): The two protons of the amine group are chemically equivalent and typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are calculated based on established substituent effects and coupling constant ranges for fluorinated aromatic systems. Experimental values may vary slightly based on solvent and instrument conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 6.75 - 6.85 | ddd (doublet of doublet of doublets) | ⁴J(H2-F3) ≈ 7-9 Hz, ⁴J(H2-H6) ≈ 2-3 Hz, ⁵J(H2-F4) ≈ 1-2 Hz |

| H-5 | 6.65 - 6.75 | ddd (doublet of doublet of doublets) | ³J(H5-F4) ≈ 9-11 Hz, ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-F3) ≈ 4-6 Hz |

| H-6 | 6.95 - 7.05 | ddd (doublet of doublet of doublets) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-H2) ≈ 2-3 Hz, ⁵J(H6-F3) ≈ 1-2 Hz |

| -NH₂ | 3.60 - 4.00 | br s (broad singlet) | N/A |

Diagrams and Visualizations

Visual models are essential for understanding the structural relationships and experimental processes involved in NMR spectroscopy.

The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule that give rise to the observed splitting patterns.

Caption: Coupling relationships in this compound.

This flowchart outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

Caption: Standard workflow for ¹H NMR spectroscopy.

Experimental Protocol

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

-

Sample: this compound (5-25 mg)

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Equipment:

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[3][4]

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] Agitate the vial gently to ensure the sample dissolves completely.

-

Filtration: Prepare a Pasteur pipette by placing a small, tight plug of glass wool into the narrow section.[5]

-

Transfer: Filter the sample solution through the prepared pipette directly into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality.[5] The final solvent height in the tube should be approximately 4-5 cm.[1][3]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

-

Insertion: Carefully insert the NMR tube into the spectrometer's sample holder.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the CDCl₃. This stabilizes the magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the magnetic field homogeneity across the sample, which is critical for obtaining sharp spectral lines.[1]

-

Standard Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[2]

-

Number of Scans (NS): 16 to 32 scans are generally sufficient for a sample of this concentration.[2]

-

Relaxation Delay (D1): A delay of 1.0-2.0 seconds between pulses ensures the nuclei have sufficient time to relax.[2]

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of chemical shifts for organic molecules.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

-

Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.

-

Fourier Transform (FT): The raw FID data is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift (δ) axis is calibrated by setting the peak for the internal standard TMS to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.[5]

-

Integration: The area under each signal is integrated. The relative integration values correspond to the ratio of protons giving rise to each signal.

-

Peak Picking and Analysis: The chemical shifts of all peaks are identified. The splitting patterns (multiplicities) and coupling constants (J) are measured to elucidate the final structure and confirm assignments.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4-difluoroaniline. Due to the limited availability of public experimental spectral data, this document presents high-quality predicted chemical shifts and outlines the detailed experimental protocols necessary for their empirical determination. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted based on established substituent effects on the aniline (B41778) scaffold. The presence of two electron-withdrawing fluorine atoms and an electron-donating amino group leads to a distinct pattern of chemical shifts in the aromatic region. The predicted values are summarized in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 142.5 |

| C2 | 117.0 |

| C3 | 150.0 (d, J ≈ 240 Hz) |

| C4 | 145.0 (d, J ≈ 245 Hz) |

| C5 | 104.0 |

| C6 | 110.0 |

Note: Predicted values are estimations based on substituent effects observed in analogous compounds. The carbon atoms directly bonded to fluorine (C3 and C4) are expected to show large coupling constants (J-coupling).

To provide clarity on the atom numbering, the chemical structure of this compound is presented below.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for the structural elucidation and purity assessment of this compound. A standardized protocol for this purpose is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 20-50 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for aromatic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆).

-

Dissolution: Transfer the weighed sample and solvent to a clean, dry 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

NMR Spectrometer Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: 1024 to 4096 (or more, depending on the sample concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

The logical workflow for acquiring and processing the 13C NMR data is illustrated in the following diagram.

Interpretation of the 13C NMR Spectrum

The interpretation of the 13C NMR spectrum of this compound involves assigning each peak to a specific carbon atom in the molecule. The following logical relationships guide this process:

-

Quaternary Carbons: The carbon atoms C1, C3, and C4 are quaternary and will typically show weaker signals compared to the protonated carbons.

-

Fluorine Coupling: The carbons directly bonded to fluorine (C3 and C4) will appear as doublets with large coupling constants (¹JCF). The carbon atoms two bonds away from fluorine (C2 and C5 for C3; C2 and C5 for C4) will exhibit smaller couplings (²JCF), and those three bonds away will show even smaller couplings (³JCF).

-

Substituent Effects: The electron-donating amino group (-NH₂) will shield the ortho (C2, C6) and para (C4) positions, causing their signals to appear at a higher field (lower ppm) compared to benzene. Conversely, the electron-withdrawing fluorine atoms will deshield the carbons they are attached to (C3, C4), shifting their signals to a lower field (higher ppm).

A diagram illustrating these interpretative relationships is provided below.

In-Depth Technical Guide to 19F NMR Spectroscopy of 3,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) spectroscopy data for 3,4-difluoroaniline. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize fluorinated compounds. This document presents key spectral data, detailed experimental protocols, and a visual representation of the spin-spin coupling interactions within the molecule.

19F NMR Spectral Data

The 19F NMR spectrum of this compound is characterized by two distinct resonances corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts are influenced by the electronic environment, including the electron-donating amino group.

A study involving the microbial degradation of this compound reported the following 19F NMR chemical shifts:

| Fluorine Atom | Chemical Shift (δ) in ppm |

| F-3 | -142.5 |

| F-4 | -155.6 |

Note: The chemical shifts were reported from an analysis in a culture medium with 4-fluorobenzoic acid as an internal standard. Chemical shifts can vary slightly depending on the solvent and concentration.

While the precise, experimentally determined coupling constants for this compound were not found in the surveyed literature, typical coupling constants for analogous fluoroaromatic systems are provided below as a reference. These values are crucial for a detailed interpretation of the signal multiplicities.

| Coupling Interaction | Typical Range (Hz) |

| 3JF-F (ortho) | 18 - 22 |

| 3JH-F (ortho) | 6 - 10 |

| 4JH-F (meta) | 2 - 8 |

| 5JH-F (para) | < 2 |

Experimental Protocol for 19F NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for acquiring high-quality 19F NMR spectra of this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that readily dissolves this compound. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common standard for 19F NMR is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm relative to CFCl₃. Alternatively, an external standard can be used.

-

Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For very high-resolution spectra or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a fluorine-observe probe is required.

-

Tuning and Matching: Tune and match the probe to the 19F frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic fluorine atoms (e.g., -100 to -180 ppm).

-

Transmitter Offset: Center the transmitter offset in the middle of the expected spectral region.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient to achieve a good signal-to-noise ratio.

-

Proton Decoupling (Optional): To simplify the spectrum and remove H-F couplings, proton decoupling (e.g., using a WALTZ-16 sequence) can be applied during the acquisition. Comparing the proton-coupled and decoupled spectra can aid in signal assignment.

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal or external standard. If no standard is used, the solvent's residual peak (if it has a known 19F shift) or an external reference sample can be used. The primary reference for 19F NMR is trichlorofluoromethane (B166822) (CFCl₃) at 0.0 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

Visualization of Molecular Structure and Couplings

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key through-bond spin-spin coupling interactions that are observable in the 19F NMR spectrum.

Figure 1: Molecular structure of this compound and its primary spin-spin coupling interactions.

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 3,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectrum of 3,4-Difluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the vibrational properties of this molecule is crucial for its identification, purity assessment, and the study of its molecular interactions. This document details the experimental protocols for acquiring the FTIR spectrum, presents a thorough analysis of the spectral data, and outlines the logical workflow for such an analysis.

Introduction to the FTIR Spectroscopy of this compound

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer generates a unique spectral fingerprint of the molecule. For this compound (C₆H₅F₂N), the FTIR spectrum reveals characteristic vibrational modes of the amine group (-NH₂), the aromatic ring, and the carbon-fluorine bonds. These spectral features are essential for confirming the compound's identity and for quality control in synthetic processes.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of this compound can be achieved through several standard sampling techniques. The choice of method depends on the physical state of the sample and the specific requirements of the analysis.

2.1. Sample Preparation

This compound is typically a solid at room temperature and can be prepared for FTIR analysis using one of the following methods:

-

Potassium Bromide (KBr) Pellet Method :

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed in a pellet die under high pressure using a hydraulic press to form a thin, transparent pellet.

-

The resulting pellet is placed in the sample holder of the FTIR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method :

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure is applied using a clamp to ensure good contact between the sample and the crystal surface.

-

This method requires minimal sample preparation and is non-destructive.

-

-

Thin Solid Film Method :

-

A small amount of this compound is dissolved in a volatile organic solvent (e.g., methylene (B1212753) chloride).

-

A drop of the solution is placed on an IR-transparent window (e.g., a KBr plate).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the window, which is then mounted in the spectrometer.[1][2]

-

2.2. Data Acquisition

-

Instrumentation : A Fourier-transform infrared spectrometer, such as a Bruker IFS 112 or a Perkin Elmer Spectrum-1, is used to record the spectrum.[2][3]

-

Spectral Range : The spectrum is typically recorded in the mid-infrared region, from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution : A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Background Spectrum : A background spectrum of the empty sample compartment (or a pure KBr pellet for the pellet method) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

-

Data Processing : The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

FTIR Spectrum Analysis and Vibrational Assignments

The FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the various vibrational modes of the molecule. A detailed assignment of the major experimental FTIR peaks is presented in the table below. These assignments are supported by computational studies using methods such as Density Functional Theory (DFT) at the B3LYP/6-31G* level.[4]

Table 1: Experimental FTIR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3430 | Medium | N-H Asymmetric Stretching |

| ~3350 | Medium | N-H Symmetric Stretching |

| ~1620 | Strong | N-H Scissoring (Bending) |

| ~1510 | Strong | C=C Aromatic Ring Stretching |

| ~1430 | Medium | C=C Aromatic Ring Stretching |

| 1340 | Medium | C-N Stretching |

| ~1280 | Strong | C-F Stretching |

| ~1170 | Medium | C-H In-plane Bending |

| ~870 | Strong | C-H Out-of-plane Bending |

| 605 | Strong | C-NH₂ In-plane Bending |

| 470 | Medium | C-F In-plane Bending |

| 230 | Weak | C-NH₂ Out-of-plane Bending |

Note: The exact peak positions and intensities may vary slightly depending on the sampling method and the physical state of the sample.

Key Spectral Features:

-

N-H Stretching : The two bands observed in the 3500-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching vibrations of the primary amine group (-NH₂).[5]

-

Aromatic C=C Stretching : The strong absorptions in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the benzene (B151609) ring.

-

C-N Stretching : The band around 1340 cm⁻¹ is assigned to the stretching vibration of the carbon-nitrogen bond.[4]

-

C-F Stretching : The strong absorption around 1280 cm⁻¹ is a key indicator of the carbon-fluorine bond.

-

Out-of-Plane Bending : The strong bands in the fingerprint region (below 1000 cm⁻¹) are due to C-H and C-C out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic ring.

Experimental and Analytical Workflow

The logical flow of obtaining and interpreting the FTIR spectrum of this compound is illustrated in the following diagram.

Caption: Workflow for FTIR analysis of this compound.

Conclusion

The FTIR spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands of the amine, aromatic, and fluoro functional groups serve as a reliable tool for the identification and characterization of this important chemical intermediate. The experimental protocols and spectral assignments detailed in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to proper sample preparation and data acquisition techniques is paramount for obtaining high-quality, reproducible FTIR spectra.

References

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. View of FTIR and Raman Spectra Assignments and Electronic Structure Calculations for 3, 4-Difluoroaniline | Journal of Advances in Science and Technology [ignited.in]

- 5. This compound [webbook.nist.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Difluoroaniline

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the mass spectrometry fragmentation pattern of 3,4-Difluoroaniline. This document outlines the key fragmentation pathways, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for replication and further investigation.

Executive Summary

This compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, exhibits a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. Understanding this pattern is crucial for its unambiguous identification and for the structural elucidation of its derivatives. This guide provides a comprehensive analysis of the fragmentation behavior of this compound, supported by spectral data from the National Institute of Standards and Technology (NIST) database. The molecular ion is the base peak, and the primary fragmentation pathways involve the loss of HCN and C2H2, leading to the formation of characteristic fragment ions.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the significant ions, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 129 | 100.0 | [C₆H₅F₂N]⁺• (Molecular Ion) |

| 102 | 23.9 | [C₅H₃F₂]⁺ |

| 101 | 11.2 | [C₅H₂F₂]⁺• |

| 83 | 6.5 | [C₄H₂F]⁺ |

| 82 | 6.1 | [C₄HF]⁺• |

| 75 | 11.1 | [C₄H₃F]⁺• |

| 63 | 6.5 | [C₃H₁F]⁺ |

| 57 | 5.3 | [C₃H₂F]⁺ |

| 50 | 5.0 | [C₄H₂]⁺• |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization follows a logical pathway initiated by the removal of an electron from the aniline (B41778) molecule, forming the molecular ion ([C₆H₅F₂N]⁺•) at m/z 129, which is the most abundant ion (base peak). The primary fragmentation routes from the molecular ion are outlined below.

A key fragmentation step is the loss of a neutral molecule of hydrogen cyanide (HCN), a common fragmentation pathway for anilines, resulting in the formation of the ion at m/z 102 ([C₅H₃F₂]⁺). Subsequent loss of a hydrogen atom from this ion leads to the fragment at m/z 101 ([C₅H₂F₂]⁺•).

Another significant fragmentation pathway involves the loss of a neutral acetylene (B1199291) (C₂H₂) molecule from the molecular ion, which is a characteristic fragmentation of the benzene (B151609) ring, to produce the ion at m/z 103 . While not a major peak in the provided data, this pathway is common for aromatic compounds. Further fragmentation of the difluorophenyl cation intermediate can lead to the observed smaller fragments.

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented in this guide was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following provides a detailed methodology for the analysis of this compound.

4.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is suitable for the separation.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: The injector temperature is typically set to 250 °C.

-

Injection Mode: A splitless injection of 1 µL of the sample is performed to maximize sensitivity.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.

-

Hold: Maintain the temperature at 250 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) is used with an electron energy of 70 eV.

-

Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of 40 to 300 amu to ensure the detection of the molecular ion and all significant fragments.

-

Ion Source Temperature: The ion source temperature is maintained at 230 °C.

-

Quadrupole Temperature: The quadrupole temperature is set to 150 °C.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols are intended to support researchers in the accurate identification and further investigation of this important chemical entity.

The Amine Group in 3,4-Difluoroaniline: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoroaniline is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of two fluorine atoms on the aniline (B41778) ring significantly modulates the reactivity of the amine group, influencing its basicity, nucleophilicity, and propensity to engage in a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the amine group in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Electronic Effects of Fluorine Substitution

The reactivity of the amine group in this compound is fundamentally governed by the electronic properties of the fluorine substituents. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine group. This reduction in electron density decreases the basicity and nucleophilicity of the amine compared to aniline.

However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect). In the case of this compound, the fluorine at the 4-position can participate in resonance with the amine group, while the fluorine at the 3-position primarily exerts an inductive effect. The interplay of these inductive and mesomeric effects ultimately dictates the overall reactivity of the amine functionality.

Basicity and Nucleophilicity

This reduced basicity also translates to lower nucleophilicity. The amine group of this compound is less reactive towards electrophiles compared to aniline. However, it is still sufficiently nucleophilic to participate in a wide range of important synthetic transformations.

Table 1: Physicochemical and Basicity Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa of Conjugate Acid |

| This compound | 3863-11-4 | C₆H₅F₂N | 129.11 | ~3.0[3] |

| Aniline | 62-53-3 | C₆H₇N | 93.13 | 4.6 |

Key Reactions of the Amine Group

The amine group of this compound undergoes a variety of reactions that are crucial for the synthesis of more complex molecules. These include acylation, alkylation, and diazotization, among others.

N-Acylation